
N1-(2-(1-((4-氯苯基)磺酰基)哌啶-2-基)乙基)-N2-环庚基草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-cycloheptyloxalamide is a compound that likely belongs to a class of piperidine derivatives characterized by the presence of sulfonyl groups attached to the piperidine ring. These types of compounds have been studied for their potential applications in various fields, including their use as antimicrobial agents. The presence of the sulfonyl group, particularly when combined with other substituents like the 4-chlorophenyl moiety, can significantly influence the biological activity of these molecules .
Synthesis Analysis
The synthesis of related piperidine derivatives typically involves the treatment of substituted benzhydryl chlorides with a piperidine moiety, followed by N-sulfonation with sulfonyl chlorides in the presence of a solvent such as dry methylene dichloride and a base like triethylamine . This method allows for the introduction of various substituents on the piperidine ring, which can be further modified to tailor the properties of the final compound.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The sulfonyl group attached to this ring is a key feature that can influence the electronic properties of the molecule. The 4-chlorophenyl group is another important substituent that can affect the molecule's reactivity and interaction with biological targets .
Chemical Reactions Analysis
Piperidine derivatives with N-acyl and N-sulfonyl groups have been studied for their reactivity in anodic methoxylation reactions. These reactions are influenced by the type of anode used, the electrolyte present, and the current density applied. For instance, methoxylation on graphite with Et4NOTs tends to favor the formation of α-monomethoxy products, while the presence of Et4NBF4 can lead to the predominance of α,α'-dimethoxy derivatives in certain cases .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are largely determined by their functional groups. The N-sulfonyl group, for example, can increase the compound's polarity and potentially its solubility in polar solvents. The electronic effects of the sulfonyl and chlorophenyl groups can also influence the compound's reactivity and stability. The antimicrobial activity of these compounds has been evaluated, and structure-activity relationship studies suggest that the nature of substitutions on the benzhydryl and sulfonamide rings plays a significant role in determining their efficacy against various pathogens .
科学研究应用
芳磺酰胺衍生物
- 尿选择性α1-肾上腺素受体拮抗剂:与N1-(2-(1-((4-氯苯基)磺酰基)哌啶-2-基)乙基)-N2-环庚基草酰胺结构相关的(芳氧基)乙基吡咯烷和哌啶的芳磺酰胺衍生物,已探索其作为具有尿选择性特征的α1-肾上腺素受体拮抗剂的潜力。这些化合物对α1-肾上腺素受体显示出高至中等亲和力,表明在泌尿学中具有潜在应用 (Rak 等人,2016 年).
阿尔茨海默病治疗候选药物
- 阿尔茨海默病的潜在候选药物:3-[(5-{1-[(4-氯苯基)磺酰基]-3-哌啶基}-1,3,4-恶二唑-2-基)硫代]丙酰胺的 N-取代衍生物已被合成并评估为阿尔茨海默病的潜在候选药物。这些化合物已显示出对乙酰胆碱酯酶(一种与阿尔茨海默病相关的酶)的抑制活性 (Rehman 等人,2018 年).
抗氧化剂和抗胆碱酯酶活性
- 抗氧化剂和抗胆碱酯酶潜力:涉及磺酰腙骨架和哌啶环的研究,与 N1-(2-(1-((4-氯苯基)磺酰基)哌啶-2-基)乙基)-N2-环庚基草酰胺在结构上相关,已证明具有显着的抗氧化能力和抗胆碱酯酶活性。这些特性表明在氧化应激和胆碱能系统疾病中具有潜在的治疗应用 (Karaman 等人,2016 年).
CB1 大麻素受体拮抗剂
- CB1 大麻素受体的潜在拮抗剂:NESS 0327,一种在结构上与 N1-(2-(1-((4-氯苯基)磺酰基)哌啶-2-基)乙基)-N2-环庚基草酰胺相似的化合物,已对其对大麻素 CB1 和 CB2 受体的结合亲和力进行了评估。该化合物表现出对 CB1 受体的选择性,表明在大麻素相关药理学中可能具有应用 (Ruiu 等人,2003 年).
5-HT(7) 受体选择性
- 选择性 5-HT7 受体配体:(芳氧基)乙基哌啶的 N-烷基化芳磺酰胺衍生物已因其作为选择性 5-HT7 受体配体的潜力而受到研究。此类配体可能与治疗中枢神经系统 (CNS) 疾病相关 (Canale 等人,2016 年).
属性
IUPAC Name |
N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-cycloheptyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32ClN3O4S/c23-17-10-12-20(13-11-17)31(29,30)26-16-6-5-9-19(26)14-15-24-21(27)22(28)25-18-7-3-1-2-4-8-18/h10-13,18-19H,1-9,14-16H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWMTZPAQBFPLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-2-{(E)-[(3,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B2537133.png)
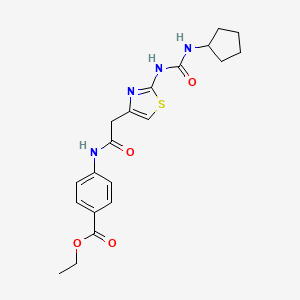
![2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2537135.png)


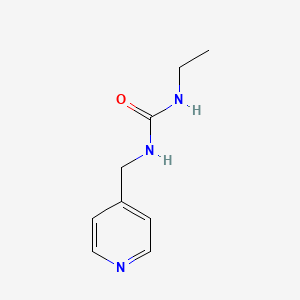

![3-(4-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2537145.png)
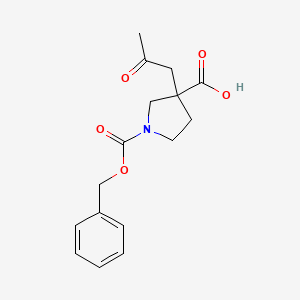
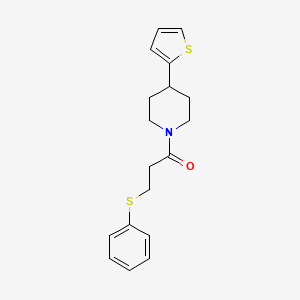
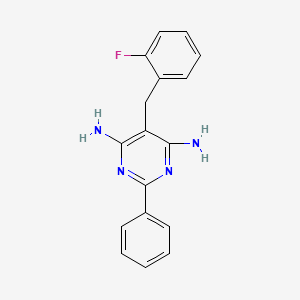
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2537149.png)
![Tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate](/img/structure/B2537152.png)
![methyl 4-({[(5-fluoro-2-pyridin-4-yl-1H-indol-3-yl)amino]carbonyl}amino)benzoate](/img/structure/B2537155.png)